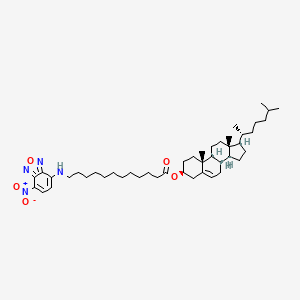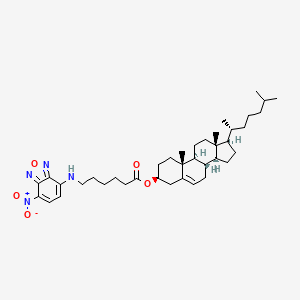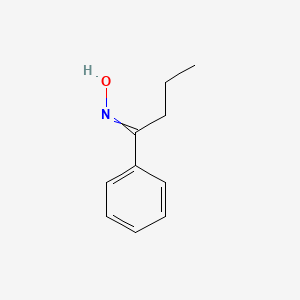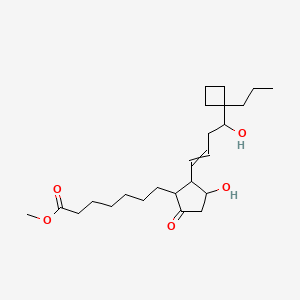
布他前列素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate is a chemical compound that functions as a selective agonist for the prostaglandin E receptor (EP2). It exhibits an EC50 of 33 nM and a Ki of 2.4 μM when interacting with the murine EP2 receptor. methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate demonstrates lower activity against murine EP1, EP3, and EP4 receptors . It is known for its ability to attenuate fibrosis by inhibiting the TGF-β/Smad2 signaling pathway .
科学研究应用
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate has a wide range of scientific research applications, including:
Chemistry: It is used to study the EP2 receptor and its interactions with other molecules.
Biology: methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate is used to investigate the role of EP2 receptors in various biological processes, such as inflammation and fibrosis.
Medicine: The compound is explored for its potential therapeutic effects in conditions like asthma and fibrosis.
作用机制
Target of Action
Butaprost primarily targets the E-Prostanoid 2 (EP2) receptor . The EP2 receptor is a G-protein-coupled receptor that plays a crucial role in various physiological and pathological events .
Mode of Action
Butaprost acts as an agonist to the EP2 receptor . This means it binds to the EP2 receptor and activates it, leading to a series of intracellular events. The activation of the EP2 receptor by Butaprost has been shown to inhibit mitochondrial fragmentation and the associated hyper-proliferation .
Biochemical Pathways
Upon activation of the EP2 receptor, Butaprost influences several biochemical pathways. It has been shown to inhibit the TGF-β/Smad2 signaling pathway , which plays a crucial role in fibrosis and other pathological conditions . Additionally, it has been found to increase cyclic AMP (cAMP) levels , which can have various downstream effects depending on the cellular context.
Result of Action
The activation of the EP2 receptor by Butaprost has several molecular and cellular effects. For instance, it has been shown to attenuate fibrosis by hampering TGF-β/Smad2 signaling . In the context of pulmonary arterial hypertension, Butaprost has been found to inhibit mitochondrial fragmentation and the associated hyper-proliferation . Moreover, it has been shown to reduce retinal vascular leakage, leucostasis, and endothelial cell apoptosis in certain models .
生化分析
Biochemical Properties
Butaprost interacts with the EP2 receptor subtype, a type of prostaglandin receptor . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other biochemical reactions .
Cellular Effects
The effects of Butaprost on cells are primarily mediated through its interaction with the EP2 receptor subtype . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Butaprost exerts its effects at the molecular level through binding interactions with the EP2 receptor subtype . This can lead to changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
The effects of Butaprost over time in laboratory settings have not been carefully studied . It is generally considered to be the less active C-16 epimer .
Dosage Effects in Animal Models
The effects of Butaprost at different dosages in animal models have not been extensively studied .
Metabolic Pathways
Butaprost is involved in the prostaglandin metabolic pathway, interacting with enzymes and cofactors associated with this pathway .
Transport and Distribution
The transport and distribution of Butaprost within cells and tissues are likely mediated through its interaction with the EP2 receptor subtype .
准备方法
The synthetic routes and reaction conditions for methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate involve several steps. One common method includes the preparation of the mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Industrial production methods are not extensively documented, but the compound is typically synthesized in research laboratories for experimental purposes.
化学反应分析
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate undergoes various chemical reactions, including:
Oxidation: methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
相似化合物的比较
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate is compared with other similar compounds, such as:
Prostaglandin F2α: An FP receptor agonist that upregulates Cyr61 and CTGF mRNA expression.
Bimatoprost: A prostamide that affects Cyr61 but not CTGF mRNA expression.
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate is unique in its selective agonism of the EP2 receptor and its ability to attenuate fibrosis by inhibiting the TGF-β/Smad2 signaling pathway .
属性
IUPAC Name |
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRISENIKJUKIHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860901 |
Source


|
| Record name | Methyl 11,16-dihydroxy-9-oxo-17-propyl-17,20-cycloprost-13-en-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92999-97-8 |
Source


|
| Record name | Methyl 11,16-dihydroxy-9-oxo-17-propyl-17,20-cycloprost-13-en-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)
![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)


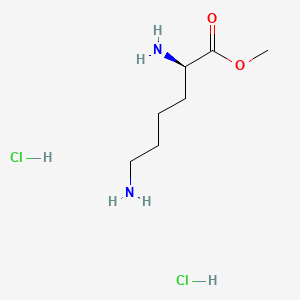
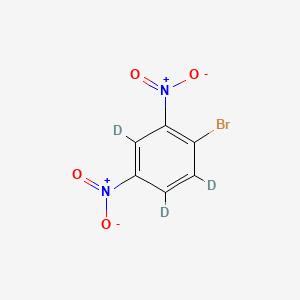

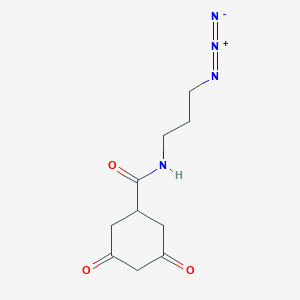
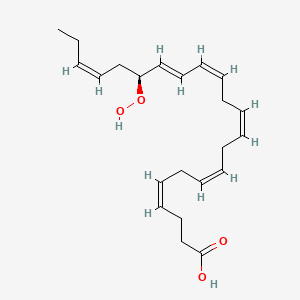
![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)
